molecular formula C9H9BrFNO B8497978 N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide

N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide

Cat. No. B8497978
M. Wt: 246.08 g/mol
InChI Key: JNFINMITONPMDL-UHFFFAOYSA-N
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Patent
US08796256B2

Procedure details

To a solution of N-(3-Fluoro-2-methylphenyl)acetamide (39 mmol) in acetic acid (50 mL) was added bromine (40 mmol) in dropwise fashion. After stirring at rt for 2 days, the precipitated product was filtered, washed with water, and dried under high vacuum. N-(4-Bromo-3-fluoro-2-methylphenyl)acetamide was obtained as a white solid.
Quantity
39 mmol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:12])=[C:4]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[Br:13]Br>C(O)(=O)C>[Br:13][C:7]1[CH:6]=[CH:5][C:4]([NH:8][C:9](=[O:11])[CH3:10])=[C:3]([CH3:12])[C:2]=1[F:1]

Inputs

Step One
Name
Quantity
39 mmol
Type
reactant
Smiles
FC=1C(=C(C=CC1)NC(C)=O)C
Name
Quantity
40 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)NC(C)=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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